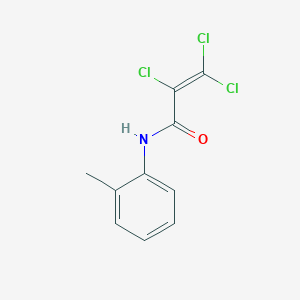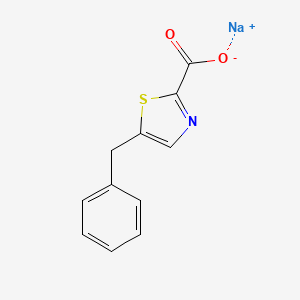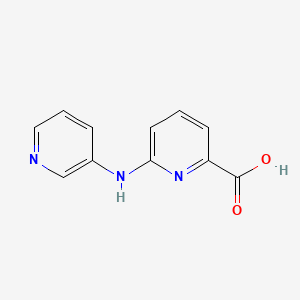
2,3,3-trichloro-N-(2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-trichloro-N-(2-methylphenyl)acrylamide is a chemical compound with the molecular formula C10H8Cl3NO . It has an average mass of 264.536 Da and a monoisotopic mass of 262.967133 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide consists of a carbon backbone with three chlorine atoms attached to the acrylamide group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3-trichloro-N-(2-methylphenyl)acrylamide, such as its melting point, boiling point, and density, are not specified in the sources I found .Applications De Recherche Scientifique
Polymerization and Material Science
Acrylamide derivatives are extensively used in the synthesis of polymers. Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) have been employed to achieve polymers with specific properties, including low polydispersity and controlled molecular weight (Teodorescu & Matyjaszewski, 2000). These polymers find applications in wastewater treatment, as soil conditioners, and in the cosmetic, paper, and textile industries due to their ability to form hydrogels, which are networks that can absorb significant amounts of water (Friedman, 2003).
Corrosion Inhibition
Research has explored the synthesis and characterization of acrylamide derivatives for their potential as corrosion inhibitors. These compounds have demonstrated effectiveness in protecting metals such as copper from corrosion in acidic environments, showcasing their utility in industrial applications where metal preservation is critical (Abu-Rayyan et al., 2022).
Environmental and Sensing Applications
Acrylamide derivatives are involved in the development of materials for environmental remediation and sensing. Polymers derived from acrylamide can act as sensors or adsorbents for the removal of pollutants from water. Innovative materials have been synthesized for the selective detection and removal of heavy metals and other contaminants, highlighting the role of acrylamide derivatives in addressing environmental challenges (Dutta et al., 2020).
Biochemical and Biomedical Research
In biochemical research, polyacrylamide gels, which are derived from the polymerization of acrylamide, play a crucial role in the separation of proteins and nucleic acids by electrophoresis. This application is fundamental to molecular biology, genetics, and biochemistry for analyzing and purifying biomolecules (Friedman, 2003).
Propriétés
IUPAC Name |
2,3,3-trichloro-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-6-4-2-3-5-7(6)14-10(15)8(11)9(12)13/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHZWGXDQADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trichloro-N-(2-methylphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2563605.png)
![(Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2563607.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)




![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)

![3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2563619.png)

![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)